molecular formula C26H22N2O3 B4678104 ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate

ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate

Cat. No. B4678104
M. Wt: 410.5 g/mol
InChI Key: XMBRBIPTENADQW-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate, commonly known as E2Q, is a synthetic compound with potential therapeutic properties. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. E2Q has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of E2Q involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are known to play a critical role in cancer cell growth and survival, as well as inflammation and neurodegeneration. E2Q has also been shown to modulate the expression of various genes involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
E2Q has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. E2Q has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, E2Q has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using E2Q in lab experiments include its high purity and yield, as well as its diverse biological activities. E2Q has been extensively studied for its potential use in cancer therapy, inflammation, and neuroprotection, making it a valuable tool for researchers. However, the limitations of using E2Q include its potential toxicity and limited availability. Further studies are needed to determine the optimal dosage and toxicity profile of E2Q.

Future Directions

There are several future directions for the study of E2Q, including its use in combination therapy with other drugs, its potential use in drug delivery systems, and its use in the treatment of other diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of E2Q, as well as its mechanism of action in various biological systems. Overall, E2Q has shown great potential as a therapeutic agent, and further studies are needed to fully explore its therapeutic properties.

Scientific Research Applications

E2Q has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. E2Q has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a critical step in tumor growth and metastasis. Additionally, E2Q has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various inflammatory and neurological disorders.

properties

IUPAC Name

ethyl 2-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-3-31-26(30)20-13-7-9-15-23(20)28-25(29)21-16-24(18-11-5-4-10-17(18)2)27-22-14-8-6-12-19(21)22/h4-16H,3H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBRBIPTENADQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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